N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide” is a complex organic compound. It contains a tetrahydroquinoline group, which is a type of nitrogen-rich heterocyclic compound . These types of compounds are prevalent in many naturally occurring and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Without specific information or experimental data, it’s difficult to provide an accurate analysis .Mécanisme D'action
Target of Action
The primary target of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide, also known as F2266-0140, is the Sodium–glucose co-transporter-1 and 2 (SGLT1/2) . These transporters play a crucial role in glucose reabsorption in the kidneys and glucose absorption in the intestines .
Mode of Action
F2266-0140 acts as a potent inhibitor of both SGLT1 and SGLT2 . It inhibits renal SGLT2, leading to a significant excretion of glucose in the urine . Additionally, it inhibits intestinal SGLT1, delaying glucose absorption and thereby reducing postprandial glucose .
Biochemical Pathways
The inhibition of SGLT1 and SGLT2 by F2266-0140 affects the glucose reabsorption pathway in the kidneys and the glucose absorption pathway in the intestines . This leads to a decrease in blood glucose levels, which can be beneficial in the management of diabetes mellitus .
Result of Action
The inhibition of SGLT1 and SGLT2 by F2266-0140 leads to a decrease in blood glucose levels . This can result in improved glycemic control in individuals with diabetes mellitus, making F2266-0140 a potential therapeutic agent for this condition .
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide has several advantages for use in laboratory experiments. It is a relatively low cost compound, making it an attractive option for laboratory experiments. It is also easily synthesized and is relatively stable in aqueous solutions. However, this compound has a few limitations for laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. In addition, it has a relatively low melting point, which can make it difficult to use in some experiments.
Orientations Futures
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide has a wide range of potential future directions. It has been studied in the context of drug synthesis and has potential applications in the synthesis of various drugs and pharmaceuticals. In addition, this compound has potential applications in the synthesis of various materials, including polymers and catalysts. Finally, this compound has potential applications in the development of new catalysts and materials for use in catalysis.
Méthodes De Synthèse
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide can be synthesized by a variety of methods, including the reaction of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline with cyclohexanecarboxylic acid in the presence of a catalytic amount of anhydrous sodium acetate. This reaction is typically carried out in a polar solvent such as ethyl acetate or acetonitrile. The reaction is generally carried out at room temperature and the product is isolated by filtration.
Applications De Recherche Scientifique
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide has a wide range of applications in scientific research. It has been used in the synthesis of various heterocyclic compounds, as well as in the synthesis of various drugs and pharmaceuticals. It has also been used in the synthesis of various polymers and other materials. In addition, this compound has been used in the synthesis of various catalysts and other materials for use in catalysis.
Propriétés
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-19-15-9-8-14(11-13(15)7-10-16(19)20)18-17(21)12-5-3-2-4-6-12/h8-9,11-12H,2-7,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVDXHLVHVKYJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.